molecular formula C17H13NO4 B2754312 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate CAS No. 301682-56-4

3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate

Cat. No.: B2754312
CAS No.: 301682-56-4
M. Wt: 295.294
InChI Key: XQJWKSUZYCZAKM-UHFFFAOYSA-N
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Description

3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate is a complex organic compound with the molecular formula C17H13NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-carbamoyl-2-phenyl-1-benzofuran-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-10(19)21-12-7-8-14-13(9-12)15(17(18)20)16(22-14)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJWKSUZYCZAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320775
Record name (3-carbamoyl-2-phenyl-1-benzofuran-5-yl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301682-56-4
Record name (3-carbamoyl-2-phenyl-1-benzofuran-5-yl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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